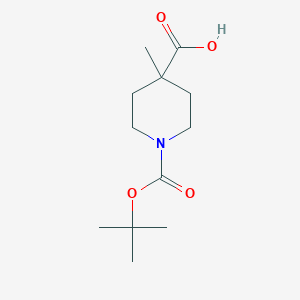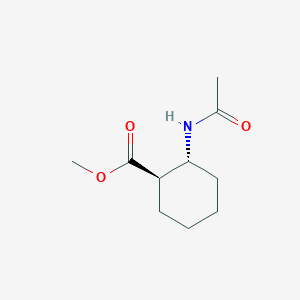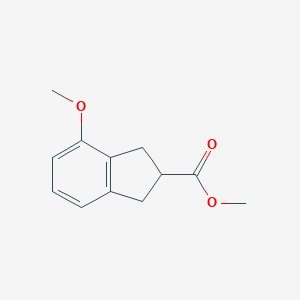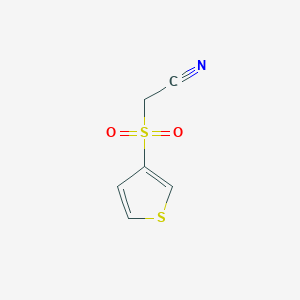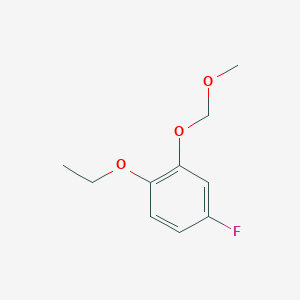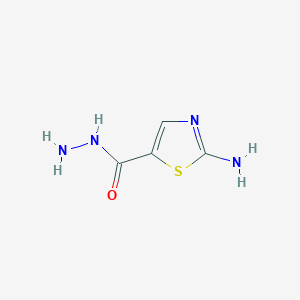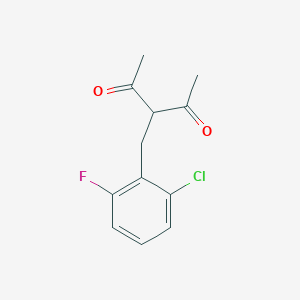
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, also known as DMF-DMA, is a chemical compound commonly used in scientific research. It is a derivative of furan-2,3,4-tricarboxylic acid and is typically synthesized through a multistep process involving various reagents and catalysts. DMF-DMA has been found to have a variety of applications in research, including as a fluorescent probe for biological imaging and as a potential therapeutic agent for certain diseases.
作用機序
The mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate is not fully understood, but it is believed to involve the interaction of the compound with certain cellular components, such as proteins and lipids. The compound has been shown to be able to penetrate cell membranes, which allows it to be used for intracellular imaging. The exact mechanism by which Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate interacts with cellular components is an area of ongoing research.
生化学的および生理学的効果
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of biochemical and physiological effects. For example, the compound has been shown to be able to inhibit the growth of certain cancer cells in vitro. It has also been found to be able to induce apoptosis, or programmed cell death, in certain types of cancer cells. In addition, Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been shown to be able to modulate the activity of certain enzymes and receptors, which could have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the primary advantages of using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate in scientific research is its high sensitivity and specificity as a fluorescent probe. The compound has been shown to be able to detect changes in pH and viscosity at very low concentrations, which makes it useful for a wide range of applications. However, there are also some limitations to using Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate, such as its relatively high cost and the fact that it can be toxic at high concentrations.
将来の方向性
There are many potential future directions for research involving Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research could involve the use of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, there may be opportunities to further explore the mechanism of action of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate and to identify new applications for the compound in scientific research.
合成法
The synthesis of Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate typically involves several steps, including the reaction of furan-2,3,4-tricarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the amide intermediate, which is then treated with trimethylorthoformate and an acid catalyst to form the final product. The exact conditions and reagents used can vary depending on the specific synthesis protocol.
科学的研究の応用
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has been found to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for biological imaging. The compound has been shown to be highly sensitive to changes in pH, which makes it useful for monitoring pH changes within cells and tissues. Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate has also been used as a probe for measuring the viscosity of biological fluids, as well as for detecting the presence of certain metal ions.
特性
CAS番号 |
191085-54-8 |
|---|---|
製品名 |
Trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
分子式 |
C12H15NO7 |
分子量 |
285.25 g/mol |
IUPAC名 |
trimethyl 5-(dimethylamino)furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO7/c1-13(2)9-7(11(15)18-4)6(10(14)17-3)8(20-9)12(16)19-5/h1-5H3 |
InChIキー |
IGOUWDISGWMOHM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
正規SMILES |
CN(C)C1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC |
同義語 |
2,3,4-Furantricarboxylic acid, 5-(dimethylamino)-, trimethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



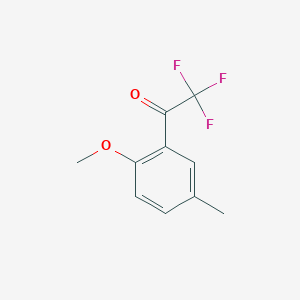
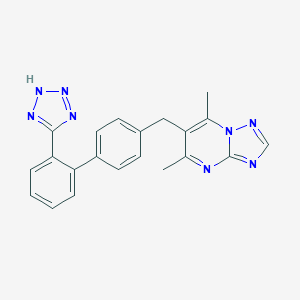
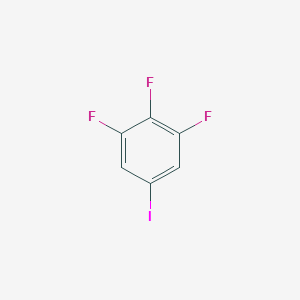
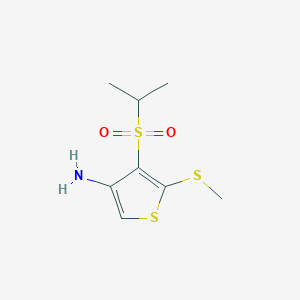
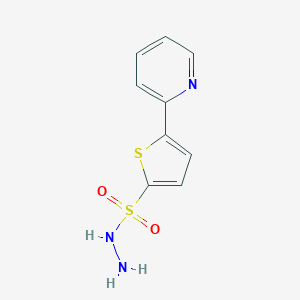
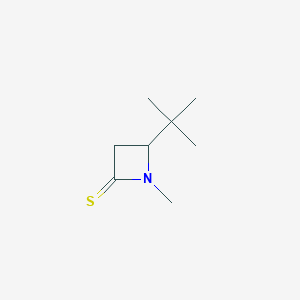
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
